molecular formula C21H20O5 B2525560 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl pivalate CAS No. 444643-83-8

3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl pivalate

Cat. No. B2525560
CAS RN: 444643-83-8
M. Wt: 352.386
InChI Key: AJDUZBPZZMWNBB-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl pivalate, also known as Compound A, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of chromen-4-one derivatives and has been found to exhibit various biochemical and physiological effects.

Scientific Research Applications

Mechanism of Action

properties

IUPAC Name

[3-(4-methoxyphenyl)-4-oxochromen-7-yl] 2,2-dimethylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O5/c1-21(2,3)20(23)26-15-9-10-16-18(11-15)25-12-17(19(16)22)13-5-7-14(24-4)8-6-13/h5-12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJDUZBPZZMWNBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Formononetine (90 g; 335 mmol) was suspended in acetonitrile, K2CO3 was added and the mixture was stirred for about 20 minutes at r.t. Pivaloyl chloride (59.85 g; 496 mmol) was dropped into the mixture, then the reaction was stirred for further 15 minutes and quenched into water. The solid was filtered, washed with water, dissolved in CHCl3; the solution was dried and evaporated to dryness to obtain the title compound, which can be crystallised from hot toluene. 102 g of a white crystalline powder were obtained.
Quantity
90 g
Type
reactant
Reaction Step One
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Reaction Step Two
Quantity
59.85 g
Type
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